molecular formula C21H29N5O4 B2557193 N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1797060-21-9

N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No. B2557193
M. Wt: 415.494
InChI Key: ZUELXWUUXJYBKO-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, other names, and the structural formula of the compound.



Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the conditions, reagents, and products of these reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research into structurally similar compounds often focuses on synthesis techniques and the exploration of chemical properties. For instance, compounds like 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide have been synthesized and characterized by various analytical methods, indicating a broader interest in developing novel synthetic pathways and characterizing new chemical entities with potential applications in materials science or drug development (Nayak et al., 2014). Such research underlines the importance of innovative synthesis strategies in creating compounds with desired physical or biological properties.

Biological Evaluation and Potential Therapeutic Applications

Several structurally related compounds have been evaluated for their biological activities, including antioxidant, analgesic, anti-inflammatory, and antimicrobial activities. This research avenue is crucial for the discovery and development of new therapeutic agents. For example, the study by Nayak et al. (2014) demonstrated noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities for synthesized compounds, suggesting potential applications in developing treatments for related conditions. Furthermore, compounds with antimicrobial properties against a range of pathogens have been identified, showcasing the ongoing search for new antibiotics or antifungal agents capable of addressing current challenges in treating infectious diseases (Rezki, 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, and determining appropriate safety precautions.


Future Directions

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Please note that these analyses would typically require specialized knowledge and equipment, and would be conducted by trained scientists in a laboratory setting. If you need information on a specific compound, I would recommend consulting the scientific literature or a reliable database such as PubChem or ChemSpider. If you’re working with the compound in a lab, please make sure to follow all relevant safety procedures. If you have any other questions, feel free to ask!


properties

IUPAC Name

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-14-17(15(2)30-24-14)12-19(27)23-21-22-18(13-29-21)20(28)26-10-8-25(9-11-26)16-6-4-3-5-7-16/h13,16H,3-12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUELXWUUXJYBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

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